Methods and Technical Details
The synthesis of USP22-IN-1 involves organic chemistry techniques that typically include multi-step synthesis processes. While specific details on the synthetic pathway for USP22-IN-1 are not provided in the search results, inhibitors of deubiquitinases generally follow a strategy that includes:
The synthesis may also involve using reagents that facilitate the formation of specific chemical bonds crucial for the inhibitor's activity.
Structure and Data
USP22-IN-1's molecular structure can be characterized by its unique arrangement of atoms, which allows it to interact specifically with USP22. The structural formula typically includes:
Quantitative data related to molecular weight, melting point, and solubility are essential for characterizing USP22-IN-1 but are not explicitly detailed in the available literature.
Reactions and Technical Details
USP22-IN-1 functions primarily through competitive inhibition of USP22's enzymatic activity. The chemical reactions involved include:
These reactions are critical in modulating cellular signaling pathways associated with cancer progression.
Process and Data
The mechanism by which USP22-IN-1 exerts its effects involves several key processes:
Physical and Chemical Properties
While specific physical properties such as boiling point or solubility for USP22-IN-1 are not detailed in the search results, general properties expected for small molecule inhibitors include:
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm these properties during development.
Scientific Uses
USP22-IN-1 has potential applications in various fields:
USP22 belongs to the ubiquitin-specific protease (USP) family of deubiquitinating enzymes (DUBs), characterized by a conserved catalytic triad (Cys-His-Asp/Asn) within its peptidase C19 domain. This domain spans approximately 350 amino acids and facilitates the hydrolysis of isopeptide bonds in ubiquitin-conjugated substrates. The catalytic mechanism involves nucleophilic attack by cysteine (Cys185) on the ubiquitin's C-terminal glycine, forming a thioester intermediate resolved by hydrolysis [1] [5]. A distinguishing structural feature is the N-terminal zinc finger ubiquitin-binding motif (ZnF-UBP), which mediates substrate recognition and stabilizes interactions with ubiquitin chains. Structural studies reveal that USP22 adopts a "palm-finger-thumb" architecture common to USPs, with dynamic loops regulating access to the active site. Mutations in the catalytic cysteine (e.g., C185S) abolish deubiquitinase activity, confirming its essential role [5] [8].
Table 1: Structural Domains of USP22
Domain | Position (Amino Acids) | Function |
---|---|---|
Zinc Finger (ZnF-UBP) | 1–80 | Ubiquitin binding, substrate recruitment |
Catalytic Peptidase | 150–500 | Hydrolysis of ubiquitin-substrate bonds via Cys185-His464-Asp481 triad |
Insertion Domains | Variable loops | Regulation of active site accessibility and specificity |
USP22 functions as an integral component of the human Spt-Ada-Gcn5 acetyltransferase (hSAGA) complex, a transcriptional coactivator module. Within hSAGA, USP22 forms a stable deubiquitination module with three adaptor proteins: ATXN7 (Ataxin-7), ATXN7L3 (Ataxin-7-like protein 3), and ENY2 (Enhancer of yellow 2). ATXN7 acts as a scaffold protein, anchoring USP22 to the SAGA complex, while ATXN7L3 enhances substrate specificity. ENY2 bridges interactions with transcriptional activators and chromatin remodelers. This ternary complex (USP22-ATXN7L3-ENY2) is essential for USP22's nuclear localization and its recruitment to target gene promoters. Disruption of any subunit destabilizes USP22’s enzymatic activity and impairs histone H2B deubiquitination, underscoring the interdependence of these partners [1] [3] [8].
Table 2: Core Subunits of the USP22 Deubiquitination Module
Subunit | Function | Consequence of Loss |
---|---|---|
ATXN7 | Scaffold protein integrating USP22 into SAGA | USP22 mislocalization; SAGA dissociation |
ATXN7L3 | Enhances USP22 substrate binding affinity | Reduced H2Bub1 deubiquitination efficiency |
ENY2 | Mediates interactions with transcription factors and chromatin remodelers | Impaired promoter recruitment of USP22 |
USP22 exhibits dual substrate specificity, targeting both histone and non-histone proteins:
Table 3: Key USP22 Substrates and Functional Consequences
Substrate | Linkage Type | Biological Effect | Pathway Implication |
---|---|---|---|
H2B (K120) | Monoubiquitin | Transcriptional repression | Epigenetic regulation |
SIRT1 | K48 | Stabilization; p53 inactivation | Cell survival/Apoptosis evasion |
PD-L1 | K48/K63 | Enhanced stability; T-cell inhibition | Immune evasion |
γH2AX | K63 | DNA damage repair complex recruitment | Cisplatin resistance |
FBP1 | K48 | Metabolic reprogramming (gluconeogenesis) | Tumor growth in HCC |
USP22 regulates multiple oncogenic pathways through context-dependent deubiquitination:
USP22-IN-1 (T73151; CAS 309735-96-4) is a potent and selective inhibitor of USP22, with a benzothiazole core structure that competitively blocks the catalytic site. Biochemical analyses reveal:
Table 4: Biochemical and Cellular Profiling of USP22-IN-1
Parameter | Value | Assay System |
---|---|---|
Molecular Weight | 338.41 g/mol | Mass spectrometry |
Formula | C₂₂H₁₈N₄ | Chemical synthesis |
IC₅₀ (USP22 DUB) | 1.2 μM | Recombinant enzyme assay |
Cellular IC₅₀ (p53 activation) | 5 μM (48 h) | A549 proliferation assay |
Selectivity vs. USP7 | >50-fold | DUB panel screening |
Figure 1: Mechanism of USP22-IN-1 Inhibition(1) USP22-IN-1 penetrates the catalytic cleft → (2) Covalent modification of Cys185 → (3) Disruption of ubiquitin binding → (4) Accumulation of ubiquitinated substrates → (5) Proteasomal degradation of oncoproteins (e.g., PD-L1, SIRT1)
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